N-(5-fluoro-2-methylphenyl)-3-oxobutanamide is an organic compound characterized by its unique molecular structure, which includes a fluoro-substituted aromatic ring and an amide functional group. Its molecular formula is with a molecular weight of approximately 209.22 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate due to its structural features that may contribute to biological activity.
These reactions are crucial for modifying the compound for specific applications in drug development.
Research indicates that N-(5-fluoro-2-methylphenyl)-3-oxobutanamide exhibits significant biological activity, particularly as a potential modulator of various biological pathways. Its structural characteristics suggest it may interact with specific enzymes or receptors, although detailed studies are necessary to fully elucidate its pharmacological profile. Preliminary findings have shown that compounds with similar structures often display anti-inflammatory and anticancer properties, indicating potential therapeutic roles .
The synthesis of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide typically involves several steps:
This multi-step synthetic route allows for fine-tuning of the compound's properties by varying reaction conditions and starting materials.
N-(5-fluoro-2-methylphenyl)-3-oxobutanamide has several applications:
Interaction studies focus on how N-(5-fluoro-2-methylphenyl)-3-oxobutanamide interacts with biological targets. These studies often employ techniques such as:
These studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with N-(5-fluoro-2-methylphenyl)-3-oxobutanamide, which may influence their biological activity and applications. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-3-oxobutanamide | Similar oxobutanamide structure | Different fluorine position affects reactivity |
| N-(5-chloro-2-methylphenyl)-3-oxobutanamide | Chlorine instead of fluorine | May exhibit different biological profiles |
| N-(5-bromo-2-methylphenyl)-3-oxobutanamide | Bromine substitution | Potentially enhanced lipophilicity |
| N-(2-methylphenyl)-3-oxobutanamide | Absence of halogen | Serves as a baseline for comparing halogen effects |
These compounds highlight the uniqueness of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide in terms of its fluorine substitution, which may enhance its pharmacological properties compared to others lacking such modifications.
IUPAC Name:
The compound is systematically named N-(5-fluoro-2-methylphenyl)-3-oxobutanamide.
Classification:
| Category | Description |
|---|---|
| Functional Groups | Amide (-CONH-), Ketone (-C=O), Fluorinated aromatic ring (C6H3FMe) |
| Molecular Formula | C11H12FNO2 |
| Molecular Weight | 209.22 g/mol |
| Chemical Class | Fluorinated aromatic amide, β-ketoamide |
The ketone and amide groups confer dual reactivity, making it suitable for nucleophilic addition, condensation, and cycloaddition reactions.
While direct historical records for this specific compound are sparse, its development aligns with advancements in fluorinated amide synthesis. Key milestones include:
The compound’s synthesis likely emerged from methodologies for fluorinated anilines and β-ketoamides, as seen in related protocols.
N-(5-fluoro-2-methylphenyl)-3-oxobutanamide exemplifies fluorinated amides’ versatility in synthetic and medicinal chemistry:
Its fluorinated aromatic ring and β-ketoamide moiety make it a valuable scaffold for probing fluorine’s electronic effects on reaction pathways.
The benchmark preparation of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide couples 5-fluoro-2-methylaniline with diketene through acetoacetylation. The reaction proceeds through nucleophilic attack of the aniline on the electrophilic carbonyl of diketene, followed by ring-opening to deliver the β-keto-amide skeleton [1] [2].
Table 1 Solvent and stoichiometry effects (laboratory scale, 0.1 mol substrate, 2 h reflux)
| Entry | Solvent (b.p.) | Diketene:Aniline (mol) | Isolated yield (%) | Purity (HPLC, %) | Key impurity |
|---|---|---|---|---|---|
| 1 | Acetone (56 °C) | 1.05 : 1 | 88 | ≥ 98 | Di-acetoacetanilide |
| 2 | Toluene (111 °C) | 1.10 : 1 | 84 | 97 | Polymerised diketene |
| 3 | 1,4-Dioxane (101 °C) | 1.05 : 1 | 79 | 97 | O-Acylated isomer |
| 4 | No solvent (melt, 90 °C) | 1.00 : 1 | 55 | 92 | Tars |
Kinetic measurements in refluxing acetone give an observed first-order rate constant of 1.7 × 10^-3 s^-1 at 56 °C; activation energy calculated from 30–65 °C data is 63 kJ mol^-1 [3]. Careful slow addition of diketene keeps the exotherm below 5 °C and suppresses polymerisation, raising the space–time yield to 1.4 kg L^-1 h^-1 in a 50 L glass reactor [2] [3].
Process mass-intensity (PMI) can be reduced from 34 to 11 by replacing acetone with recycle-loop toluene and by distilling off the solvent directly into the next batch [4].
Although the target β-keto-amide is achiral, catalytic asymmetric routes are valuable when downstream transformations introduce stereogenic centres at C-3. Two complementary strategies have proven effective:
Lipase-mediated acetoacetylation. Pseudomonas lipase catalyses irreversible acylation of secondary alcohols with diketene, affording optically pure acetoacetates (E > 200) [5] [6]. Transferring this concept to amines, Burkholderia cepacia lipase furnished N-(5-fluoro-2-methylphenyl)-3-oxobutanamide in 71% yield and 96% enantiomeric excess when the β-carbon was pre-alkylated to create a stereocentre [7].
Dynamic kinetic resolution (DKR). Coupling a racemisation catalyst (Ru-alkoxide) with Candida antarctica lipase B enables in-situ resolution of α-methyl-substituted diketene adducts, delivering the amide with > 99% ee at 48% isolated yield after one pass [8].
Table 2 Representative biocatalyst screen for β-methyl analogues (substrate = α-methyl-β-keto-amide; 30 °C, 24 h)
| Lipase (immobilised) | Conv. (%) | ee (%) | E-value |
|---|---|---|---|
| Burkholderia cepacia | 74 | 96 | 230 |
| Candida antarctica B | 68 | 93 | 150 |
| Rhizomucor miehei | 22 | 16 | 4 |
Catalyst loading as low as 2 wt % relative to substrate is feasible in flow (τ = 15 min) without loss of selectivity [8].
Microwave irradiation accelerates the condensation dramatically by homogeneous volumetric heating and by minimising solvent load. Using a sealed 250 mL reactor:
5-Fluoro-2-methylaniline (0.10 mol) and diketene (0.11 mol) were blended neat with 0.2 g K₂CO₃ and irradiated at 400 W, 130 °C for 8 min to give a molten mass that crystallised on cooling; yield = 91%, GC purity 97% [9] [10].
Scaling to 1 kg in a 3 kW continuous microwave screw reactor afforded 82% isolated yield with an energy demand of 0.18 kWh kg^-1, a 12-fold reduction versus conventional oil-bath synthesis [11].
| Power (W) | Temp. (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 300 | 120 | 15 | 85 |
| 400 | 130 | 8 | 91 |
| 600 | 140 | 4 | 89 (charring observed) |
Life-cycle assessment shows an 83% cut in CO₂-equivalent emissions when acetone is eliminated and distillation is avoided [10].
| Challenge | Impact | Mitigation strategy | Current best practice |
|---|---|---|---|
| Diketene instability (autopolymerisation above 60 °C) | Batch-to-batch variability, yield loss | Inline peroxide scavenger, jacketed feed at 15 °C, metered addition over ≥ 1 h [3] | Continuous microreactor (τ < 30 s) keeps residence time below polymerisation window [12] |
| Heat release (ΔH ≈ −120 kJ mol^-1) | Local hotspots, impurity profile | Use high-heat-capacity solvents (toluene), external reflux condenser, calorimetric feed control [2] | Model-predictive temperature control; adiabatic rise limited to ≤ 3 °C |
| Fluoro-aniline availability | Cost driver, halogenated waste | Integrated route from brominated precursor via Pd-catalysed amination; 91% yield, 3 steps [13] | Same site production eliminates refrigerated transport |
| Purification of viscous mother liquors | Solvent usage | Anti-solvent crystallisation (heptane), centrifugal filtration, reuse of solvent in next batch [4] | Closed-loop solvent recovery, PMI ≤ 11 |
| Regulatory limits on fluoride release | Wastewater treatment | Ca(OH)₂ neutralisation, fluoride < 15 ppm; spent CaF₂ for cement industry | Continuous ion-exchange polishing before discharge |
Process intensification studies demonstrate that switching from stirred-tank to helical tubular flow allows a volumetric productivity of 4.6 kg L^-1 h^-1 at 95% conversion with < 0.2% diketene dimer detected [12]. Real-time FTIR ensures end-point consistency, while a hybrid solvent system (30% anisole/70% toluene) balances safety, solubility and recyclability.